molecular formula C27H41NO3 B560009 Imperialone CAS No. 61989-75-1

Imperialone

Cat. No. B560009
CAS RN: 61989-75-1
M. Wt: 427.629
InChI Key: HIDAYMRWVVNXAO-GIYMPXGUSA-N
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Description

Imperialone is a natural compound that has gained significant attention in recent years due to its potential therapeutic properties. It is a type of triterpene, which is a class of organic compounds found in various plants. Imperialone is extracted from the bark of the tree Betula platyphylla, which is commonly known as the white birch tree.

Scientific Research Applications

  • M-Cholinolytic Activity : Imperialone has high M-cholinolytic activity on the heart. This effect is accompanied by the sensitization of M-cholinoreceptors in various secretory cells (e.g., lacrimal, salivary, gastric glands) and smooth muscles (e.g., intestine, urinary bladder) (Mirzaev, Plotnikova, & Shakirov, 1993). It is considered an M2-cholinolytic with M3- and M4-cholinopotentiating properties. This suggests its potential as a selective cardiac M2-receptor blocker and an enhancer of functional activity in organs with M3 or M4 cholinoreceptors.

properties

IUPAC Name

(1R,2S,6S,9S,10R,11R,14S,15S,18S,23R,24S)-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15,17-23,25,31H,4-14H2,1-3H3/t15-,17+,18+,19-,20-,21+,22-,23+,25-,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDAYMRWVVNXAO-GIYMPXGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(=O)C6)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CCC(=O)C6)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23521-53-1
Record name Imperialone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023521531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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